4-Bromo-2-(trifluoromethyl)thiophene
Overview
Description
4-Bromo-2-(trifluoromethyl)thiophene is a chemical compound with the molecular formula C5H2BrF3S . It is used in various chemical reactions and has potential applications in the field of organic thin film transistor dielectric material .
Synthesis Analysis
The synthesis of 4-Bromo-2-(trifluoromethyl)thiophene involves various chemical reactions. For instance, it undergoes metallation-alkylation reaction with various electrophiles to generate various 5-alkylated 2-bromo products . More details about its synthesis can be found in the relevant papers .Molecular Structure Analysis
The molecular structure of 4-Bromo-2-(trifluoromethyl)thiophene can be represented by the InChI code: 1S/C5H2BrF3S/c6-3-1-4(10-2-3)5(7,8)9/h1-2H . More details about its molecular structure can be found in the relevant papers .Chemical Reactions Analysis
4-Bromo-2-(trifluoromethyl)thiophene participates in various chemical reactions. For instance, it is involved in the nucleophilic trifluoromethoxylation of alkyl halides . More details about its chemical reactions can be found in the relevant papers .Physical And Chemical Properties Analysis
4-Bromo-2-(trifluoromethyl)thiophene has a molecular weight of 231.04 g/mol . It has a topological polar surface area of 28.2 Ų . More details about its physical and chemical properties can be found in the relevant papers .Scientific Research Applications
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Organic Semiconductors
- Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors .
- The methods of application involve the synthesis of thiophene derivatives by heterocyclization of various substrates .
- The outcomes of these applications are the development of advanced compounds with a variety of biological effects .
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Organic Light-Emitting Diodes (OLEDs)
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Medicinal Chemistry
- Thiophene-based analogs are potential classes of biologically active compounds .
- The methods of application involve the synthesis of thiophene derivatives and their testing for biological activity .
- The outcomes of these applications are the discovery of compounds with anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
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Soluble Semiconductors
- Fluorinated thiophene derivatives are widely used as soluble semiconductors .
- The methods of application involve the synthesis of fluorinated thiophene derivatives and their incorporation into semiconductor structures .
- The outcomes of these applications are the development of more efficient and versatile semiconductors .
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Corrosion Inhibitors
- Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
- The methods of application involve the synthesis of thiophene derivatives and their use in the prevention of metal corrosion .
- The outcomes of these applications are the development of more effective corrosion inhibitors .
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Voltage-Gated Sodium Channel Blocker
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Preparation of Other Compounds
- “4-Bromo-2-(trifluoromethyl)aniline” has been used in the preparation of “2,5-dibromo-(trifluoromethyl)benzene” and "5-bromo-2-iodo-(trifluoromethyl)benzene" .
- The methods of application involve the synthesis of “4-Bromo-2-(trifluoromethyl)aniline” and its use in the preparation of other compounds .
- The outcomes of these applications are the development of new compounds with potential applications .
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Electrochemical Reduction
- In dimethylformamide containing tetramethylammonium perchlorate, 2-bromothiophene (a thiophene derivative) is electrochemically reduced .
- The methods of application involve the electrochemical reduction of 2-bromothiophene on a carbon cathode by cyclic voltammetry and controlled potential electrolysis .
- The outcomes of these applications are the development of mono- and dihalothiophenes .
Safety And Hazards
properties
IUPAC Name |
4-bromo-2-(trifluoromethyl)thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3S/c6-3-1-4(10-2-3)5(7,8)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYDKQRTQVTLQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701289987 | |
Record name | 4-Bromo-2-(trifluoromethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701289987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(trifluoromethyl)thiophene | |
CAS RN |
1194374-08-7 | |
Record name | 4-Bromo-2-(trifluoromethyl)thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1194374-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-(trifluoromethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701289987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-(trifluoromethyl)thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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